3-(Pyrazin-2-yl)-1H-pyrazol-5-amine

Description

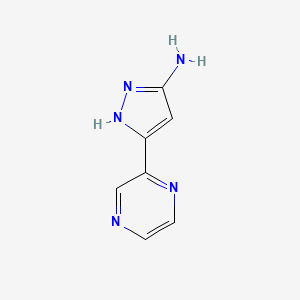

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-pyrazin-2-yl-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-7-3-5(11-12-7)6-4-9-1-2-10-6/h1-4H,(H3,8,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAWLGFAXHSYPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=CC(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Pyrazin 2 Yl 1h Pyrazol 5 Amine

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3-(Pyrazin-2-yl)-1H-pyrazol-5-amine suggests several key disconnections to identify potential starting materials. The primary disconnection breaks the bond between the pyrazole (B372694) and pyrazine (B50134) rings, leading to a pyrazole precursor with a suitable leaving group (e.g., a halogen) and a pyrazinyl organometallic reagent, or vice versa. This points towards cross-coupling reactions as a viable synthetic strategy.

Another key disconnection can be made within the pyrazole ring itself. This approach involves breaking the N1-C5 and C3-C4 bonds, which simplifies the structure to a hydrazine (B178648) derivative and a β-ketonitrile or a similar 1,3-dielectrophilic species containing the pyrazine moiety. This retrosynthetic pathway highlights the importance of cyclocondensation reactions in forming the core pyrazole structure.

Direct Synthesis Approaches for the Pyrazole-Pyrazine Core

The direct synthesis of the this compound core can be achieved through several strategic approaches that focus on the formation of the pyrazole ring and the introduction of the pyrazinyl substituent.

Cyclocondensation Reactions in Pyrazole Formation

The construction of the pyrazole ring is a fundamental step in the synthesis of the target molecule. Cyclocondensation reactions are a widely employed and classical method for this purpose. beilstein-journals.org The most common approach involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgnih.gov

Specifically, for the synthesis of a 5-aminopyrazole, a β-ketonitrile is a common precursor. The reaction of a hydrazine with a β-ketonitrile leads to the formation of the desired 5-aminopyrazole structure. beilstein-journals.orgnih.gov The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the β-ketonitrile. beilstein-journals.org

For instance, the reaction of hydrazine hydrate (B1144303) with various β-ketonitriles can yield 5-aminopyrazoles. nih.govnih.gov These reactions are often carried out in a suitable solvent like ethanol, and the specific conditions can be tailored to optimize the yield and purity of the product.

Formation of 1H-Pyrazol-5-amine Precursors

The synthesis of appropriately substituted 1H-pyrazol-5-amine precursors is crucial for the subsequent introduction of the pyrazin-2-yl group. A variety of methods exist for the synthesis of 5-aminopyrazoles. beilstein-journals.org One common route involves the cyclization of hydrazines with β-ketonitriles. beilstein-journals.orgnih.gov For example, substituted phenylhydrazines can react with 1-aminocinnamonitriles to produce 5-amino-3-aryl-1H-pyrazoles. beilstein-journals.org

Another approach involves the use of malononitrile (B47326) derivatives. For instance, the reaction of malononitrile with aldehydes and hydrazines can lead to the formation of pyrazoles. beilstein-journals.org Additionally, solid-phase synthesis techniques have been developed for the preparation of 5-aminopyrazoles, offering advantages in terms of purification and automation. nih.gov These precursors can then be functionalized at the 3-position to introduce the pyrazinyl moiety.

Strategies for Integrating the Pyrazin-2-yl Substituent

The introduction of the pyrazin-2-yl group onto the pyrazole core is a critical step that can be achieved through modern cross-coupling methodologies or direct C-H functionalization.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds. nih.govsnnu.edu.cnnih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.comrsc.org

In the context of synthesizing this compound, this could involve:

The coupling of a 3-halo-1H-pyrazol-5-amine derivative with a pyrazin-2-ylboronic acid or its ester.

The coupling of a 2-halopyrazine with a (1H-pyrazol-5-amin-3-yl)boronic acid derivative.

The Suzuki-Miyaura reaction is known for its high tolerance of functional groups, making it suitable for complex molecules. nih.gov However, the presence of unprotected N-H groups in the pyrazole ring can sometimes inhibit the palladium catalyst, necessitating careful optimization of reaction conditions or the use of specific precatalysts. nih.gov

A study on the synthesis of 4-substituted-1H-pyrazole-3,5-diamines utilized the Suzuki-Miyaura cross-coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids, followed by reduction. rsc.org This demonstrates the feasibility of applying this methodology to functionalized pyrazole systems.

Direct C-H functionalization has emerged as an atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govrsc.org This approach involves the direct activation and transformation of a C-H bond into a C-C or C-heteroatom bond.

Transition-metal-catalyzed C-H functionalization of pyrazoles allows for the direct introduction of substituents onto the pyrazole ring. nih.govrsc.org For the synthesis of this compound, a potential strategy would be the direct C-H arylation of a 1H-pyrazol-5-amine derivative with a suitable pyrazine coupling partner. Rhodium(III)-catalyzed C-H activation and cyclization reactions have been successfully employed for the synthesis of fused pyrazole systems. rsc.org

These reactions offer a more streamlined synthetic route by avoiding the need for pre-halogenation or borylation of the pyrazole core. The regioselectivity of C-H functionalization is a key consideration and is often directed by the inherent reactivity of the C-H bonds or through the use of directing groups.

Post-Synthetic Modifications and Derivatization

The structure of this compound, featuring a pyrazole ring, a pyrazine ring, and a primary amino group, offers multiple sites for chemical modification. These modifications are crucial for developing new derivatives with tailored properties. The typical reactivity order for the nucleophilic sites in 5-aminopyrazoles is generally considered to be 5-NH2 > 1-NH > 4-CH. nih.gov

Chemical Transformations at the Pyrazole Nitrogen Atoms (N1- and N2-positions)

The two nitrogen atoms within the pyrazole ring are key sites for derivatization, allowing for the introduction of a wide variety of substituents.

N-Alkylation : The addition of alkyl groups to the pyrazole nitrogens is a common modification. This reaction is often complicated by a lack of regioselectivity, leading to a mixture of N1 and N2 alkylated products. uab.cat The ratio of these isomers can be influenced by the nature of the alkylating agent, the reaction conditions, and the steric hindrance of substituents on the pyrazole ring. chim.it For instance, an increase in the steric bulk of the substituent on the hydrazine precursor can favor the formation of the 5-aminopyrazole regioisomer. chim.it Enzymatic approaches using engineered methyltransferases have shown promise in achieving high regioselectivity (>99%) for pyrazole alkylation, offering a green alternative to traditional methods. nih.gov

N-Arylation : The introduction of aryl groups can be achieved through cross-coupling reactions, although this is less common than alkylation for this specific scaffold.

N-Acylation : Acyl groups can be introduced at the pyrazole nitrogen, often using acyl chlorides or anhydrides. This reaction, similar to alkylation, can yield a mixture of regioisomers.

Table 1: N-Alkylation Reactions on the Pyrazole Ring

| Reaction | Reagents & Conditions | Products | Key Features |

|---|---|---|---|

| General N-Alkylation | Alkyl halides (e.g., R-X), Base (e.g., NaH, K2CO3), Aprotic solvent (e.g., DMF, THF) | Mixture of N1- and N2-alkylated pyrazoles | Regioselectivity is a major challenge. |

| Enzymatic N-Alkylation | Engineered methyltransferase, Haloalkane, Cosubstrate recycling system | Highly regioselective N-alkylation (>99%) | Environmentally friendly, high selectivity. nih.gov |

Functional Group Interconversions of the 5-Amino Group

The 5-amino group is a highly reactive and versatile handle for introducing diverse functionalities.

Diazotization : The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). researchgate.netbyjus.com These diazonium salts are useful intermediates that can be subsequently displaced by a variety of nucleophiles (e.g., halogens, hydroxyl, cyano groups) in Sandmeyer-type reactions or used in azo coupling reactions to form azo dyes. researchgate.netnih.gov The instability of diazonium species, which can decompose and release nitrogen gas, necessitates careful temperature control (typically <5 °C). nih.gov

Acylation : The amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. For example, treatment with benzoyl chloride can yield N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides. nih.gov

Reductive Amination : The amino group can participate in reductive amination reactions. researchgate.net While direct reductive amination starting from the amine is one possibility, a more common related transformation involves the reaction of a pyrazole carbaldehyde (a derivative) with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form a new C-N bond. ineosopen.orgharvard.edu

Table 2: Transformations of the 5-Amino Group

| Reaction | Reagents & Conditions | Intermediate/Product | Notes |

|---|---|---|---|

| Diazotization | NaNO2, HCl (aq), 0–5 °C | Pyrazolyl-5-diazonium salt | Highly useful but potentially hazardous intermediate. researchgate.netnih.gov |

| Acylation | Acyl chloride (RCOCl), Base (e.g., pyridine) | N-acyl-5-aminopyrazole | A straightforward method to introduce amide functionalities. nih.gov |

| Condensation | Aldehydes/Ketones | N-pyrazolyl imine | Imines can be further reduced to amines. researchgate.net |

Diversification Strategies on the Pyrazine Moiety

The pyrazine ring provides another avenue for structural diversification, primarily through substitution reactions.

Halogenation : Direct halogenation of the pyrazine ring can be challenging due to its electron-deficient nature. However, related heterocyclic systems show that halogenation is possible. For example, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C4 position of the pyrazole ring has been achieved using N-halosuccinimides (NXS, where X = Cl, Br, I). beilstein-archives.orgbeilstein-archives.org Similar strategies might be adaptable for the pyrazine ring, potentially requiring activated pyrazine precursors like N-oxides. researchgate.net Ring-opening halogenations of related fused systems like pyrazolopyridines have also been reported. nih.gov

Cross-Coupling Reactions : If a halogenated version of this compound can be synthesized, palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura (with boronic acids) and Sonogashira (with terminal alkynes) offer powerful methods to introduce new carbon-carbon bonds. mdpi.comnih.gov For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide has been successfully used in Suzuki cross-coupling reactions with various aryl boronic acids. mdpi.com

Regioselectivity and Stereoselectivity in Synthetic Pathways

Controlling the regioselectivity is a paramount challenge in the synthesis and derivatization of this compound.

N1 vs. N2 Functionalization : As mentioned, alkylation and acylation of the pyrazole ring typically result in a mixture of N1 and N2 isomers. uab.cat The final product ratio is dependent on a delicate balance of electronic and steric factors. Computational studies, alongside experimental work, are often employed to understand and predict the outcome of these reactions. uab.cat The use of bulky protecting groups or specific catalysts can steer the reaction towards a single desired regioisomer. nih.govorganic-chemistry.org

C4 vs. C5 Substitution on the Pyrazole Ring : In electrophilic substitution reactions on the pyrazole ring itself, the position of attack is influenced by the existing substituents. For 3-substituted-1H-pyrazoles, iodination can be directed to either the C4 or C5 position based on the reagents used. Treatment with n-BuLi followed by iodine leads to exclusive C5 iodination, whereas using ceric ammonium (B1175870) nitrate (B79036) (CAN) and iodine results in highly regioselective C4 iodination. nih.gov

Stereoselectivity : For the parent compound, there are no chiral centers. However, stereoselectivity becomes a consideration when derivatives are synthesized that do contain stereocenters. For instance, if the pyrazine or pyrazole ring is hydrogenated, or if chiral substituents are introduced, the formation of stereoisomers would need to be controlled.

Reaction Mechanism Elucidation for Key Synthetic Steps

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and predicting outcomes.

Pyrazole Ring Formation : The most common and versatile method for synthesizing the 5-aminopyrazole core involves the condensation of a hydrazine with a β-ketonitrile. nih.gov The mechanism proceeds via an initial nucleophilic attack of the terminal nitrogen of the hydrazine onto the ketone's carbonyl carbon, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other hydrazine nitrogen attacks the nitrile carbon, leading to the 5-aminopyrazole ring after tautomerization. nih.govyoutube.com

Diazotization of the 5-Amino Group : The mechanism for diazotization begins with the formation of the nitrosonium ion (NO+) from nitrous acid in an acidic medium. byjus.com The nucleophilic 5-amino group then attacks the electrophilic nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the final aryl diazonium ion. byjus.comyoutube.com

Scalability and Process Optimization Considerations

Transitioning the synthesis of pyrazole derivatives from a laboratory scale to a large-scale industrial process introduces significant challenges.

Safety of Diazotization : The diazotization step is particularly hazardous on a large scale. Aromatic diazonium salts are often unstable and can decompose exothermically, releasing nitrogen gas, which can lead to a dangerous pressure buildup. nih.gov Maintaining low temperatures (<5 °C) is critical for safety but can be difficult to manage in large reactors. nih.gov

Flow Chemistry : To mitigate the risks associated with hazardous intermediates like diazonium salts, flow chemistry has emerged as a safer and more efficient alternative for large-scale synthesis. By performing the reaction in a continuous flow reactor, the amount of the hazardous intermediate present at any given time is minimized, significantly reducing the risk of a runaway reaction. nih.gov

Process Optimization : Optimizing a large-scale synthesis involves a multi-parameter investigation, including solvent choice, reaction temperature, reagent concentration, and purification methods. The goal is to maximize yield and purity while ensuring the process is safe, cost-effective, and environmentally sustainable. nih.govorgsyn.org For example, developing a process that avoids chromatographic purification in favor of crystallization is highly desirable for industrial applications. orgsyn.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sodium Nitrite |

| Nitrous Acid |

| Nitrosonium ion |

| N-halosuccinimides (NCS, NBS, NIS) |

| Ceric ammonium nitrate (CAN) |

| n-Butyllithium (n-BuLi) |

| Sodium triacetoxyborohydride |

| Benzoyl chloride |

| N-(1,3-Diaryl-1H-pyrazol-5-yl)benzamide |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide |

Advanced Spectroscopic and Chromatographic Characterization

Structural Elucidation Techniques (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry, X-ray Crystallography)

The molecular architecture of 3-(Pyrazin-2-yl)-1H-pyrazol-5-amine is elucidated through a combination of powerful spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectroscopy would provide critical information. The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazine (B50134) and pyrazole (B372694) rings, as well as the amine group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the atoms. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments, corresponding to the pyrazine and pyrazole rings.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum can offer further structural insights by showing how the molecule breaks apart under ionization. For 3-(1H-pyrazol-1-yl)pyrazin-2-amine, a related isomer, predicted mass-to-charge ratios ([M+H]⁺, [M+Na]⁺, etc.) have been calculated, which provides a reference for what might be expected for the target compound. uni.lu

A summary of expected spectroscopic data based on analogous compounds is presented below:

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to pyrazine and pyrazole ring protons, and amine protons. |

| ¹³C NMR | Resonances for each unique carbon atom in the pyrazine and pyrazole rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₇H₇N₅. |

| X-ray Crystallography | Precise 3D structure, bond lengths, and angles. |

Purity and Compositional Analysis (e.g., High-Performance Liquid Chromatography (HPLC), Elemental Analysis)

Ensuring the purity and correct elemental composition of this compound is crucial for its application in any field.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of a compound. By utilizing a suitable stationary phase and mobile phase, HPLC can separate the target compound from any impurities or byproducts from the synthesis. The purity is typically determined by the area percentage of the main peak in the chromatogram. For various pyrazole derivatives, HPLC is a standard quality control method. nih.gov

Elemental Analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are compared with the theoretically calculated values for the molecular formula C₇H₇N₅ to confirm the elemental integrity of the synthesized compound. This technique is routinely used in the characterization of novel heterocyclic compounds. nih.govnih.gov

The expected results from purity and compositional analysis are summarized in the table below:

| Technique | Expected Outcome for this compound |

| HPLC | A single major peak indicating high purity. |

| Elemental Analysis | Experimental C, H, N percentages matching the theoretical values for C₇H₇N₅. |

Structure Activity Relationship Sar Studies and Molecular Design

Conformational Flexibility and Tautomerism

The pyrazole (B372694) ring, a key component of the title compound, is known to exhibit annular prototropic tautomerism. mdpi.com This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to different tautomeric forms. mdpi.comresearchgate.net The equilibrium between these tautomers can be influenced by various factors, including the nature of substituents, the solvent environment, and intermolecular interactions like hydrogen bonding. mdpi.comnih.gov

For 3(5)-substituted pyrazoles, the position of the substituent can significantly affect which tautomer is more stable. mdpi.com Theoretical and experimental studies have shown that the conformational preferences of pyrazole derivatives are closely linked to the potential for intramolecular interactions. nih.gov The ability of the N-unsubstituted 1H-pyrazole moiety to form specific hydrogen bonds is crucial and is strictly dependent on the position of the hydrogen atom, highlighting the importance of understanding its tautomeric behavior. nih.gov

The presence of the pyrazin-2-yl group at the 3-position and the amino group at the 5-position of the pyrazole ring in 3-(Pyrazin-2-yl)-1H-pyrazol-5-amine introduces additional complexity to its conformational landscape. The relative orientation of the pyrazine (B50134) and pyrazole rings, as well as the conformation of the exocyclic amino group, can vary, potentially influencing how the molecule fits into a biological target's binding site.

Table 1: Tautomeric Forms of this compound

| Tautomer | Description |

| This compound | The hydrogen atom is on the nitrogen at position 1 of the pyrazole ring. |

| 5-(Pyrazin-2-yl)-1H-pyrazol-3-amine | The hydrogen atom is on the other nitrogen of the pyrazole ring, resulting in the pyrazinyl group at position 5. |

This table is for illustrative purposes and the predominant tautomeric form in a specific environment would depend on various factors.

Systematic Variation of Substituents on Pyrazole and Pyrazine Rings

Systematic modification of the substituents on both the pyrazole and pyrazine rings is a cornerstone of SAR studies for this class of compounds. The pyrazole scaffold is particularly amenable to structural modifications at various positions, allowing for a detailed exploration of how different functional groups affect biological activity. nih.gov

Research on related pyrazole derivatives has demonstrated that even small changes, such as the introduction of a methyl or phenyl group, can lead to significant alterations in activity. nih.gov For instance, in some series, the introduction of lipophilic moieties at the N-position of the pyrazole ring resulted in a decrease in inhibitory activity against certain enzymes. nih.gov Conversely, replacing a benzonitrile (B105546) moiety with a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole group has been shown to dramatically increase potency in some kinase inhibitors. acs.org

The pyrazine ring also offers opportunities for substitution to modulate the compound's properties. nih.gov The nature and position of substituents on the pyrazine ring can influence factors such as solubility, metabolic stability, and target engagement.

Table 2: Impact of Pyrazole and Pyrazine Ring Substitutions on Activity (Hypothetical Examples)

| R1 (on Pyrazole) | R2 (on Pyrazine) | Relative Activity |

| H | H | Baseline |

| Methyl | H | Increased |

| Phenyl | H | Decreased |

| H | Chloro | Increased |

| H | Methoxy | Variable |

This table presents hypothetical data to illustrate the concept of how substitutions can impact biological activity. Actual results would be target-dependent.

Impact of the 5-Amino Group on Molecular Interactions

The 5-amino group on the pyrazole ring is a critical functional group that can significantly influence the molecule's interactions with biological targets. mdpi.com This group can act as both a hydrogen bond donor and acceptor, enabling it to form key interactions within a protein's binding pocket. researchgate.netmdpi.com The presence and position of the amino group on the pyrazole ring are often crucial for biological activity. mdpi.com

In many classes of bioactive molecules, including kinase inhibitors, the amino group is a key pharmacophoric element. acs.orgmdpi.com For example, the introduction of an amino group at the 2-position of a pyridine (B92270) ring in a related series of inhibitors led to a gain in potency. acs.org 3(5)-Aminopyrazoles are described as polyfunctional compounds with multiple nucleophilic sites, which contributes to their chemical versatility and potential for diverse interactions. mdpi.comresearchgate.net The exocyclic amino group is one of these key nucleophilic centers. mdpi.com

The ability of the 5-amino group to participate in hydrogen bonding and other non-covalent interactions is often a determining factor in the compound's affinity and selectivity for its target.

Identification of Critical Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogs, key pharmacophoric elements likely include:

The Pyrazole Scaffold: This heterocyclic ring serves as a core structural motif, providing a rigid framework for the attachment of other functional groups. nih.gov

The Pyrazine Ring: This aromatic ring can engage in pi-stacking and other hydrophobic interactions, and its nitrogen atoms can act as hydrogen bond acceptors. nih.gov

The 5-Amino Group: As discussed, this group is a crucial hydrogen bond donor and can be essential for anchoring the molecule in the binding site of a protein. mdpi.com

Nitrogen Atoms of the Pyrazole Ring: The pyridine-like nitrogen atom of the pyrazole ring is a hydrogen bond acceptor, while the pyrrole-like NH group is a hydrogen bond donor, both contributing to the molecule's interaction profile. mdpi.comresearchgate.net

The spatial arrangement of these elements is critical for achieving high-affinity binding to a biological target.

Rational Design Principles for Analogue Generation

The insights gained from SAR studies provide a foundation for the rational design of new analogs with improved properties. Key principles for the generation of analogs of this compound include:

Scaffold Hopping: Replacing the pyrazole or pyrazine core with other heterocyclic systems while maintaining the key pharmacophoric elements can lead to novel chemotypes with improved properties. For example, replacing a 1,6-naphthyridine (B1220473) bicyclic system with a pyridine ring has proven successful in some inhibitor designs. acs.org

Substituent Optimization: Systematically varying the substituents on both the pyrazole and pyrazine rings can be used to fine-tune potency, selectivity, and pharmacokinetic properties. This can involve altering the size, lipophilicity, and electronic nature of the substituents. nih.gov

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties can lead to analogs with improved metabolic stability or reduced off-target effects. For instance, a carboxylic acid group might be replaced with a tetrazole.

Conformationally Restricted Analogs: Introducing structural constraints, such as fusing rings or introducing bulky groups, can lock the molecule into a specific conformation that is more favorable for binding to the target.

By applying these principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop new and more effective therapeutic agents.

Computational Chemistry and in Silico Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These methods provide insights into electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT): DFT calculations have been widely used to optimize the geometry and analyze the electronic properties of pyrazole (B372694) derivatives. For instance, studies on similar pyrazole-containing compounds have utilized DFT at the B3LYP/6-31G* level of theory to optimize their structures. jcsp.org.pk This level of theory is also suitable for investigating the electronic and charge transfer properties of 3-(Pyrazin-2-yl)-1H-pyrazol-5-amine. Such calculations can determine key geometric parameters, such as bond lengths and angles, providing a foundational understanding of the molecule's three-dimensional shape. nih.gov

Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting a molecule's reactivity and its ability to participate in chemical reactions. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. jcsp.org.pk For pyrazole derivatives, a smaller HOMO-LUMO gap can suggest better electron delocalization and potential for charge transfer interactions. jcsp.org.pk

Reactivity Descriptors: DFT calculations also allow for the determination of global reactivity descriptors such as chemical hardness and softness. Chemical hardness (η) and its inverse, softness (S), are derived from the HOMO and LUMO energies. A large hardness value indicates high stability and low reactivity. These descriptors are valuable for comparing the reactivity of different pyrazole derivatives.

Table 1: Calculated Quantum Chemical Properties for a Representative Pyrazole Derivative

| Property | Value | Reference |

| HOMO Energy | -6.2 eV | jcsp.org.pk |

| LUMO Energy | -1.8 eV | jcsp.org.pk |

| Energy Gap (ΔE) | 4.4 eV | jcsp.org.pk |

| Chemical Hardness (η) | 2.2 eV | jcsp.org.pk |

Note: The values presented are for a representative pyrazole-carboxamide and are illustrative of the types of data obtained from DFT calculations.

Molecular Docking and Ligand-Target Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Studies on various pyrazole derivatives have demonstrated their potential as inhibitors of several protein targets. For example, pyrazole derivatives have been docked into the active sites of receptor tyrosine kinases like VEGFR-2 and serine/threonine protein kinases such as Aurora A and CDK2. nih.gov These studies reveal that the pyrazole scaffold can fit deeply within the binding pocket of these enzymes, forming key hydrogen bonds and other interactions. nih.gov

For this compound, molecular docking could be employed to predict its binding affinity and mode of interaction with various kinases or other relevant biological targets. The pyrazine (B50134) and pyrazole rings, along with the amine group, provide multiple points for potential hydrogen bonding and other interactions with amino acid residues in an active site. For instance, docking studies on similar pyrazole-based compounds have shown interactions with key residues like lysine (B10760008) and glycine (B1666218) in the active site of COX-2. mdpi.com

Table 2: Illustrative Molecular Docking Results for Pyrazole Derivatives Against Kinase Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Reference |

| VEGFR-2 | 2QU5 | -10.09 | Cys919, Asp1046 | nih.gov |

| Aurora A | 2W1G | -8.57 | Arg137, Leu263 | nih.gov |

| CDK2 | 2VTO | -10.35 | Lys33, Gln131 | nih.gov |

Note: These results are for different pyrazole derivatives and serve to illustrate the application of molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. iupac.org These models are valuable for predicting the activity of new compounds and for guiding the design of more potent analogs.

QSAR studies on inhibitors often reveal the importance of specific structural features for activity. For example, in a series of indoloacetamide inhibitors, QSAR models highlighted the significance of the N-substituent's bulk and lipophilicity. nih.gov The models indicated that both the width and length of the substituent are critical for good activity. nih.gov

For a series of derivatives of this compound, a QSAR study could be developed by synthesizing and testing a library of analogs with variations in substituents on the pyrazole and pyrazine rings. The resulting models could identify key physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) that govern the biological activity, thereby facilitating the design of more effective compounds. Hybrid 3D-QSAR studies, combining CoMFA and CoMSIA, have been successfully applied to pyrazole analogs to design potent inhibitors. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of a ligand-protein complex, allowing for the assessment of its stability and conformational changes over time. rdd.edu.iq MD simulations are often used to refine the results of molecular docking studies.

In studies of pyrazole derivatives complexed with enzymes, MD simulations have been used to confirm the stability of the ligand-protein interactions. nih.gov Analyses of root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration (Rg), and solvent-accessible surface area (SASA) can provide insights into the stability and compactness of the complex. researchgate.net For example, low RMSD values for a ligand in the binding site suggest a stable binding mode. researchgate.net

An MD simulation of this compound bound to a target protein would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over a period of nanoseconds. This would allow for the analysis of the stability of key hydrogen bonds and other interactions, providing a more realistic picture of the binding event.

Virtual Screening and De Novo Design Approaches

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the initial stages of drug discovery.

Virtual screening strategies have been successfully used to identify novel pyrazole-based inhibitors. nih.gov For instance, a virtual screening campaign led to the discovery of N-(3-(5-amino-1H-pyrazol-3-yl)phenyl) benzenesulfonamide (B165840) as a hit targeting the papain-like protease (PLpro) of SARS-CoV-2. nih.gov

Inverse virtual screening is another approach where a compound is screened against a panel of known drug targets to identify its potential biological targets. researchgate.neteijppr.com This can be useful for repurposing existing compounds or for understanding the polypharmacology of a new chemical entity.

De novo design, on the other hand, involves computationally building a novel molecule from scratch to fit the binding site of a target protein. This approach can be used in conjunction with the structural information obtained from docking and MD simulations of this compound to design new, potentially more potent, derivatives.

Mechanistic Investigations of Molecular Interactions

Target Identification and Validation Strategies

The identification of biological targets for aminopyrazole-based compounds often begins with high-throughput screening campaigns against panels of enzymes, such as kinases. For instance, a high-throughput screen against Salt-Inducible Kinase 2 (SIK2) led to the discovery of a new class of inhibitors based on a related pyrido[3,4-b]pyrazine (B183377) scaffold. acs.org The pyrazole (B372694) moiety itself is recognized as a "privileged" structure in medicinal chemistry, known to be present in numerous kinase inhibitors. acs.org

Once initial "hits" are identified, target validation proceeds through several methods. These include:

Selectivity Profiling: The compound is tested against a broad panel of related targets to assess its specificity. For example, certain pyrazole-based SIK inhibitors were evaluated for their activity against SIK1, SIK2, and SIK3 to determine their selectivity profile across the kinase subfamily. acs.org Similarly, acylated aminopyrazoles developed as thrombin inhibitors were tested against other serine proteases to confirm their selectivity. acs.org

Molecular Docking Simulations: Computational studies are employed to predict how the compound binds to the active site of the target protein. Docking simulations for a 5-aminopyrazole derivative against cyclooxygenase-2 (COX-2) revealed a strong binding affinity and specific hydrogen bond interactions within the active site. mdpi.com These simulations help to rationalize observed activity and guide further chemical modifications.

Biological Assays: Cellular assays are used to confirm that target engagement translates into a biological effect. Research has shown that derivatives can exhibit antiproliferative effects in various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2), validating targets like cyclin-dependent kinases (CDKs). The aminopyrazole scaffold has been successfully used to develop inhibitors for a range of kinases, including Bruton's Tyrosine Kinase (BTK), p38 MAP kinase, and Epidermal Growth Factor Receptor (EGFR). mdpi.com

Enzyme Inhibition and Receptor Modulation Studies

Derivatives of 3-(pyrazin-2-yl)-1H-pyrazol-5-amine have demonstrated potent inhibitory activity against several key enzyme classes, most notably proteases and kinases.

N-acylated 1H-pyrazol-5-amines that feature a pyrazin-2-yl moiety have been developed as highly potent inhibitors of thrombin, a critical serine protease in the blood coagulation cascade. acs.org Specific derivatives achieved IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) in the low nanomolar range, indicating strong inhibitory power. acs.orgnih.gov For example, one of the most potent derivatives, compound 24e, was identified as a 16 nM thrombin inhibitor. nih.gov

The scaffold is also a cornerstone for developing kinase inhibitors. Modifications to the core structure have yielded compounds with significant activity against various kinases. One study led to a derivative (43d) with high cellular potency for CDK16 (EC₅₀ = 33 nM), a member of the cyclin-dependent kinase family involved in cell cycle regulation. nih.gov Other related pyrazole compounds have shown potent inhibition against targets like p38α MAPK and the RET proto-oncogene. mdpi.com

The table below summarizes the inhibitory activities of various compounds containing the aminopyrazole scaffold against their respective targets.

Table 1: Enzyme Inhibition Data for Aminopyrazole Derivatives

| Compound Class/Derivative | Target Enzyme | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Acylated 1H-pyrazol-5-amine (13a) | Thrombin | IC₅₀ | 0.7 nM | acs.org |

| Acylated 1H-pyrazol-5-amine (13b) | Thrombin | IC₅₀ | 0.8 nM | acs.org |

| Acylated 1H-pyrazol-5-amine (24e) | Thrombin | IC₅₀ | 16 nM | nih.gov |

| 3-amino-1H-pyrazole derivative (43d) | CDK16 | EC₅₀ | 33 nM | nih.gov |

| 3-(4-fluorophenyl)-1-(aryl)-1H-pyrazol-5-amine | p38α MAPK | IC₅₀ | Nanomolar range | mdpi.com |

| Pyrazole derivative (106) | RET kinase (wild-type) | IC₅₀ | 44 nM | mdpi.com |

| Pyrazole derivative (106) | RET kinase (gatekeeper mutant) | IC₅₀ | 252 nM | mdpi.com |

Allosteric vs. Orthosteric Binding Mechanisms

In drug-target interactions, ligands can bind to two principal types of sites: orthosteric or allosteric.

Orthosteric binding occurs at the primary, active site of a protein, where the endogenous substrate normally binds. Orthosteric inhibitors often compete directly with this substrate. researchgate.netresearchgate.net

Allosteric binding occurs at a secondary, distinct site on the protein. researchgate.netnih.gov This binding event induces a conformational change in the protein that modulates the activity of the orthosteric site, either enhancing it (Positive Allosteric Modulator, PAM) or diminishing it (Negative Allosteric Modulator, NAM). nih.gov

Allosteric modulators offer a key advantage: the allosteric sites are generally less conserved across protein families than the highly conserved orthosteric sites. nih.gov This allows for the development of more selective drugs with potentially fewer side effects. researchgate.netnih.gov

For kinase inhibitors based on the this compound scaffold, the mechanism is predominantly orthosteric. These inhibitors are typically designed to target the highly conserved ATP-binding pocket of kinases. nih.gov For example, studies on p38MAPK inhibitors have focused on optimizing interactions with the "hinge-binding motif," a critical feature of the orthosteric ATP site. mdpi.com The inhibitor occupies the same space as ATP, preventing the kinase from performing its phosphotransferase function.

Investigation of Cellular Pathway Modulation

By inhibiting specific enzymes, compounds derived from this compound can profoundly modulate key cellular signaling pathways.

Cell Cycle Control: Inhibition of cyclin-dependent kinases (CDKs) directly impacts cell cycle progression. A potent CDK16 inhibitor developed from an aminopyrazole scaffold was shown to cause cell cycle arrest at the G2/M phase, ultimately leading to a dose-dependent reduction in the viability of cancer cells. nih.gov This highlights a direct link between target inhibition and an anti-proliferative cellular outcome.

Inflammatory Pathways: The scaffold has been used to target kinases central to inflammation. Inhibition of p38MAPK and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by aminopyrazole derivatives has been confirmed through enzymatic and ELISA assays, demonstrating interference with these pro-inflammatory signaling pathways. mdpi.com Furthermore, inhibitors of salt-inducible kinases (SIKs) have been shown to modulate the production of pro-inflammatory and immunoregulatory cytokines. acs.org

Monocyte Differentiation: Some pyrazole derivatives have been observed to interfere with the differentiation of monocytes into macrophages, a key event in the inflammatory response where COX-2 expression is often enhanced. nih.gov

Covalent and Non-Covalent Binding Interactions

The interaction between a drug and its target can be either reversible (non-covalent) or permanent (covalent). The this compound scaffold has been successfully adapted to create both types of inhibitors.

Covalent Inhibition: A number of acylated 1H-pyrazol-5-amines have been designed as covalent inhibitors of the serine protease thrombin. acs.orgnih.gov These compounds operate through a "serine-trapping" mechanism. nih.gov The inhibitor initially binds to the active site, and then its acyl group is transferred to the catalytic serine residue (Ser195) of thrombin, forming a stable covalent bond. acs.org This acylation event effectively and irreversibly inactivates the enzyme. The formation of this covalent bond has been unequivocally confirmed using mass-shift assays, which detect the increase in the protein's mass after being modified by the inhibitor. acs.orgnih.gov

Non-Covalent (Reversible) Inhibition: In contrast, other inhibitors utilizing the aminopyrazole core are designed for non-covalent, reversible binding. A prominent example is Pirtobrutinib, a recently approved drug for mantle cell lymphoma. mdpi.com Pirtobrutinib is a reversible inhibitor of Bruton's Tyrosine Kinase (BTK). Unlike previously approved covalent BTK inhibitors, its reversible nature allows it to potentially overcome resistance mutations that can arise at the covalent binding site and may be associated with fewer off-target side effects. mdpi.com This demonstrates the scaffold's versatility in facilitating different, strategically chosen binding modalities.

Applications As Chemical Probes and Building Blocks in Advanced Synthesis

Precursor in the Synthesis of Fused Heterocyclic Ring Systems (e.g., Pyrazolo[3,4-b]pyrazines)

The structure of 3-(Pyrazin-2-yl)-1H-pyrazol-5-amine, containing a 1,2-diamine-like functionality within the pyrazole (B372694) ring, makes it an ideal precursor for the synthesis of fused N-heterocyclic systems. The most common and well-established application of 5-aminopyrazoles is in the construction of pyrazolo[3,4-b]pyridines, a class of compounds with significant biological activity. nih.gov This synthesis is typically achieved through the condensation of the 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.

The reaction proceeds via a sequence of condensation and cyclization steps. The more nucleophilic amino group of the pyrazole attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the second carbonyl group, ultimately leading to the fused pyridine (B92270) ring after dehydration. nih.gov

While the direct synthesis of pyrazolo[3,4-b]pyrazines from this compound is a logical extension of this chemistry, the general principle is broadly applicable. By reacting the aminopyrazole with various 1,3-bielectrophiles, a diverse range of fused heterocyclic systems can be accessed. For instance, reaction with α,β-unsaturated ketones or esters can also lead to the formation of the pyrazolo[3,4-b]pyridine core. The pyrazine (B50134) substituent at the 3-position of the pyrazole ring can modulate the electronic properties and biological activity of the resulting fused system.

Table 1: Representative Synthesis of Fused Pyrazoles from 5-Aminopyrazole Precursors

| 5-Aminopyrazole Derivative | Reagent | Fused Product | Reference |

| 5-amino-3-methyl-1-phenylpyrazole | 1,3-Diketones (e.g., Acetylacetone) | Substituted Pyrazolo[3,4-b]pyridines | nih.gov |

| 5-Aminopyrazole | 1,1,1-Trifluoropentane-2,4-dione | 4-(Trifluoromethyl)pyrazolo[3,4-b]pyridine | nih.gov |

| Phenyl-1H-pyrazol-5-amine | Alkynoates / Alkynamides | Pyrazolo[1,5-a]quinazolines | rsc.org |

This table illustrates the general synthetic strategy for creating fused heterocyclic systems from 5-aminopyrazole building blocks.

Scaffold for Combinatorial Library Synthesis

The rigid bicyclic-like structure of this compound makes it an excellent scaffold for the synthesis of combinatorial libraries. In drug discovery, combinatorial chemistry is a powerful tool used to rapidly generate a large number of diverse, yet structurally related, molecules for high-throughput screening. The pyrazole-pyrazine core provides a well-defined three-dimensional orientation for substituents, which is crucial for exploring the chemical space around a biological target.

The primary amine at the 5-position is a key functional handle for diversification. It can readily undergo a wide variety of reactions, including acylation, sulfonylation, reductive amination, and urea/thiourea formation. By reacting the scaffold with a library of diverse building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes, isocyanates), a vast library of derivatives can be synthesized. rsc.org

For example, a Rhodium(III)-catalyzed C–H activation/cyclization cascade has been used for the synthesis of pyrazolo[1,5-a]quinazolines from a phenyl-1H-pyrazol-5-amine scaffold and various alkynoates. rsc.org This demonstrates the utility of the pyrazol-5-amine core in building complex, multi-ring systems in a combinatorial fashion. The this compound scaffold offers additional advantages, as the nitrogen atoms on the pyrazine ring can also be functionalized or used to modulate properties like solubility and receptor binding.

Development of Tagged Probes for Biological Research

Chemical probes are essential tools for studying biological systems. Tagged probes, which incorporate a reporter group (like a fluorophore) or an affinity handle (like biotin), allow for the visualization, isolation, and identification of biological targets. The this compound scaffold is a promising starting point for the development of such probes.

The inherent fluorescence of some pyrazole and pyrazine-containing systems provides a foundation for creating fluorescent probes. Pyrazoline derivatives, for instance, are known to exhibit blue fluorescence and have been developed as probes for cell imaging. nih.gov The pyrazin-pyrazole core of the title compound is expected to possess interesting photophysical properties that could be harnessed for probe development.

Furthermore, the primary amine group serves as a convenient attachment point for various tags.

Fluorophores: A fluorescent dye can be covalently linked to the amine to create a probe for fluorescence microscopy or flow cytometry.

Biotin (B1667282): Attachment of a biotin tag creates a high-affinity probe for isolating binding partners (e.g., proteins) from complex biological mixtures through avidin-streptavidin affinity chromatography.

Photoaffinity Labels: Incorporation of a photoreactive group (e.g., an azide (B81097) or benzophenone) would allow the probe to form a covalent bond with its biological target upon photo-irradiation, enabling permanent labeling and easier identification.

While specific examples utilizing this compound as a tagged probe are not yet widely reported, its chemical structure, featuring both a potentially fluorescent heterocyclic system and a reactive handle for functionalization, makes it a highly attractive candidate for the design and synthesis of novel chemical probes for biological research.

Future Directions and Emerging Research Opportunities

Development of Asymmetric Synthesis Methodologies

The creation of chiral molecules is paramount in drug discovery, as enantiomers can exhibit vastly different biological activities. For pyrazole-containing compounds, the development of asymmetric synthesis is a major focus. Future research will concentrate on creating enantiomerically pure derivatives of 3-(Pyrazin-2-yl)-1H-pyrazol-5-amine and its subsequent products.

A promising avenue is the use of the 5-aminopyrazole core in catalytic asymmetric reactions to build complex, chiral-fused ring systems. For instance, efficient methods for creating chiral pyrazolo[3,4-b]pyridine analogues have been developed using 5-aminopyrazoles as starting materials. rsc.org These reactions, often employing chiral-at-metal complexes like Rh(III) or N-heterocyclic carbene (NHC) catalysts, can achieve high yields and excellent enantioselectivities (85–99% ee). rsc.orgrsc.org Such methodologies could be adapted for this compound to produce novel chiral structures with potential therapeutic applications.

Another key strategy involves the use of chiral auxiliaries. The tert-butanesulfinamide auxiliary, for example, has been successfully used in the asymmetric synthesis of other pyrazole (B372694) derivatives and could be applied to reactions involving the pyrazinyl-pyrazole scaffold. rsc.org The exploration of organocatalysis, utilizing chiral thioureas, squaramides, or phosphoric acids, also presents a metal-free alternative for generating enantiopure pyrazole derivatives from pyrazolin-5-one precursors. rsc.orgresearchgate.net

Table 1: Asymmetric Synthesis Strategies for Pyrazole Derivatives

| Catalysis Type | Catalyst/Auxiliary Example | Target Structure Example | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Metal Catalysis | Chiral Rh(III) Complex | Pyrazolo[3,4-b]pyridine | 85-99% | rsc.org |

| Organocatalysis | N-Heterocyclic Carbene (NHC) | Pyrazolo[3,4-b]pyridin-6-one | Excellent | rsc.org |

| Chiral Auxiliary | tert-Butanesulfinamide | N-Sulfinyl pyrazole | High | rsc.org |

| Organocatalysis | Chiral Thiourea/Squaramide | Functionalized Pyrazoles | High | rsc.orgresearchgate.net |

Exploration of Novel Reaction Pathways for Complex Derivatives

To expand the chemical space and functional diversity of molecules derived from this compound, the exploration of novel reaction pathways is essential. A major area of focus is the direct C-H functionalization of the pyrazole ring, which avoids the need for pre-functionalized starting materials and offers a more atom-economical approach to creating complexity. nih.govrsc.org

Transition-metal catalysis, employing metals like palladium, rhodium, or copper, has emerged as a powerful tool for C-H activation. nih.govrsc.orgresearchgate.net These methods allow for the direct arylation, alkenylation, or amination of the pyrazole core, providing access to a wide array of substituted derivatives in a single step. nih.gov Given the inherent electronic properties of the pyrazole ring, controlling the regioselectivity of these reactions (i.e., at the C4 or C5 position) is a key challenge and an active area of research. researchgate.netresearchgate.net

Furthermore, innovative cycloaddition reactions and multicomponent reactions (MCRs) are being developed to rapidly build complex heterocyclic systems from simple precursors. For example, a silver-mediated [3+2] cycloaddition using a stable isocyanide equivalent has been shown to produce pyrazoles under mild conditions with broad substrate tolerance. organic-chemistry.org Similarly, methods for oxidative thio- or selenocyanation can introduce new functional groups onto the pyrazole ring, which can then be converted into other valuable moieties like trifluoromethylthio ethers (SCF3). beilstein-journals.org Applying these advanced synthetic methods to the this compound scaffold will undoubtedly lead to the discovery of novel compounds with unique properties.

Integration with Artificial Intelligence and Machine Learning for Predictive Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science. researchgate.net For a scaffold like this compound, these computational tools offer the potential to accelerate the design-synthesis-test cycle significantly.

Future research will increasingly leverage AI/ML for several key purposes:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of novel pyrazole derivatives before they are synthesized. researchgate.net This allows researchers to prioritize the most promising candidates, saving time and resources.

De Novo Design: Generative models can design entirely new molecules based on the pyrazinyl-pyrazole scaffold that are optimized for specific properties, such as binding to a particular protein target.

Reaction Prediction and Optimization: AI can predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even devise novel synthetic routes, making the synthesis of complex derivatives more efficient. researchgate.net

While still an emerging field, the use of computational studies, such as Density Functional Theory (DFT) and molecular docking, is already common in pyrazole chemistry to understand structure-activity relationships (SAR) and binding modes with biological targets. rsc.orgdntb.gov.uaresearchgate.net These studies provide the foundational data needed to build more sophisticated AI and ML models, heralding a new era of intelligent, data-driven molecular design.

Advanced Mechanistic Characterization Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. For the synthesis and functionalization of this compound, advanced characterization techniques are being employed to shed light on the intricate steps involved in chemical reactions.

Kinetic studies, for example, can help determine the rate-limiting steps and the influence of different reagents on reaction speed. nih.gov In one study on a Ti-mediated pyrazole synthesis, kinetic analysis revealed that the initial oxidation of a diazatitanacycle intermediate was the rate-determining step. nih.gov

Computational chemistry, particularly DFT calculations, is a powerful tool for mapping out reaction energy profiles, visualizing transition states, and understanding the electronic factors that govern reactivity and regioselectivity. koreascience.kr These theoretical studies can corroborate experimental findings and provide insights that are difficult to obtain through experimentation alone. For example, DFT has been used to study the stability of different chalcone (B49325) conformers and to confirm the most likely reaction mechanism for pyrazoline formation. koreascience.kr The combination of in-situ spectroscopic monitoring with these computational methods will provide a comprehensive picture of reaction pathways, enabling more rational and efficient synthesis design.

Design of Multi-Target Directed Ligands

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathogenic factors. This has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with two or more biological targets simultaneously. nih.gov The this compound scaffold is an ideal starting point for designing MTDLs due to its role as a key building block for fused heterocyclic systems known to inhibit multiple protein kinases. nih.govrsc.org

The pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[3,4-b]pyridine cores, which can be synthesized from 5-aminopyrazoles, are considered "privileged scaffolds" in medicinal chemistry. rsc.orgnih.gov Derivatives of these systems have been identified as potent inhibitors of a wide range of protein kinases, including EGFR, B-Raf, MEK, and JAKs, which are critical targets in cancer therapy. nih.govnih.gov For instance, several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib (B1666119), feature a pyrazole ring. nih.gov

Future research will focus on the rational design of derivatives of this compound that can selectively modulate multiple disease-relevant targets. This involves strategically modifying the scaffold to optimize binding interactions in the active sites of different proteins, a task that will be greatly aided by computational docking and molecular dynamics simulations. nih.gov The development of MTDLs based on this pyrazinyl-pyrazole framework holds significant promise for creating more effective and potentially safer therapeutics for multifactorial diseases. nih.gov

Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce environmental impact, improve safety, and increase efficiency. For the synthesis of this compound and its derivatives, sustainable approaches are a key area of future research.

Microwave-assisted synthesis has emerged as a prominent green technique. It often leads to dramatically reduced reaction times, lower energy consumption, and improved product yields compared to conventional heating methods. rsc.orgnih.govnih.gov The synthesis of 5-aminopyrazoles and related fused systems like pyrazolo[1,5-a]pyrimidines has been successfully achieved using microwave irradiation, often in solvent-free conditions or using environmentally benign solvents like water or ethanol. rsc.orgdergipark.org.trresearchgate.net

Another focus is the development and use of reusable catalysts, which minimize waste. For example, a nano-ZnO catalyst has been used for the solvent-free microwave synthesis of a pyrazole derivative, with the catalyst being easily recovered and reused. researchgate.net Similarly, a novel nano-catalyst based on layered double hydroxides has been shown to be highly active and reusable for the synthesis of 5-amino-1H-pyrazole-5-carbonitriles. rsc.org These approaches not only make the synthesis more economical but also align with the growing demand for sustainable chemical manufacturing.

Table 2: Green Chemistry Approaches in Pyrazole Synthesis

| Green Approach | Technique/Catalyst | Advantages | Reference |

|---|---|---|---|

| Alternative Energy | Microwave Irradiation | Shorter reaction times, higher yields, less energy | rsc.orgnih.govdergipark.org.tr |

| Green Solvents | Water, Ethanol | Reduced toxicity and environmental impact | researchgate.net |

| Reusable Catalysts | Nano-ZnO, Modified LDH | Catalyst can be recovered and reused, less waste | researchgate.netrsc.org |

| Atom Economy | One-Pot/Multicomponent Reactions | Fewer purification steps, reduced solvent use | researchgate.net |

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclization | Hydrazine, EtOH, 80°C | 50–70% | |

| Purification | Silica gel chromatography (EtOAc/PE) | 35–58% |

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.5 ppm) and pyrazine/pyrazole NH signals (δ 10–12 ppm) confirm regiochemistry. For example, 3-(4-fluorophenyl) analogs show distinct splitting patterns for substituents .

- IR Spectroscopy : NH stretches (~3300 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹) validate core structure .

- Mass Spectrometry : Exact mass (e.g., 245.1449 for C₁₄H₁₉N₃O derivatives) ensures molecular formula accuracy .

- X-ray crystallography : Resolves regioisomerism, as demonstrated for triazole-pyrazole hybrids .

Basic: What safety precautions are essential when handling this compound derivatives?

Answer:

- Hazards : Pyrazole derivatives are often skin/eye irritants (Category 2/2A) and may degrade into hazardous byproducts .

- Protocols :

- Use PPE (gloves, goggles) in fume hoods.

- Avoid prolonged storage; decompose into reactive intermediates under heat/moisture .

- Emergency measures: Flush eyes with water (15 min) and use Chemtrec for spills (+1-800-424-9300) .

Advanced: How can reaction optimization address low yields in pyrazole-pyrzazine hybrid syntheses?

Answer:

- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) improve regioselectivity. For example, Suzuki-Miyaura coupling increased yields in triazole derivatives .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require lower temps to avoid side reactions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves purity in heterocyclic systems .

Advanced: How does regioisomerism in pyrazole derivatives influence biological activity?

Answer:

Regioisomerism drastically alters binding affinities. For example:

- Kinase inhibition : Switching substituents from 3-(4-fluorophenyl) to 4-(4-fluorophenyl) in pyrazoles shifted activity from p38α MAPK (IC₅₀ >10µM) to Src kinase (IC₅₀ = 23 nM) .

- Mechanistic insight : Pyrazine’s electron-withdrawing effects enhance π-π stacking in kinase ATP-binding pockets. Molecular docking studies (e.g., AutoDock Vina) can predict these interactions .

Q. Table 2: Activity of Regioisomers

| Substituent Position | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 3-(4-Fluorophenyl) | p38α MAPK | >10,000 | |

| 4-(4-Fluorophenyl) | Src/B-Raf V600E | 23–45 |

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic substitution?

Answer:

- DFT calculations : Optimize transition states for SNAr (nucleophilic aromatic substitution) at pyrazine C-2/C-5 positions. Basis sets (e.g., B3LYP/6-31G*) predict charge distribution .

- Molecular dynamics : Simulate solvent effects (e.g., ethanol vs. THF) on reaction kinetics .

- Pharmacophore modeling : Identify steric/electronic features for target engagement (e.g., pyrazine’s role in H-bonding with kinases) .

Advanced: How do electronic effects of pyrazine substituents modulate bioactivity in kinase inhibitors?

Answer:

- Electron-withdrawing groups (e.g., CF₃, Cl) on pyrazine increase electrophilicity, enhancing covalent binding to kinase cysteine residues .

- Case study : 3-(Trifluoromethylphenyl) analogs showed 10-fold higher VEGFR-2 inhibition vs. unsubstituted derivatives due to improved hydrophobic interactions .

- SAR (Structure-Activity Relationship) : Pyrazine’s nitrogen atoms participate in key H-bonds (e.g., with EGFR’s Met793), validated by crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.